2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is an organic compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole ring fused with a piperazine moiety, which contributes to its biological activity and potential therapeutic applications. It is typically encountered as a white crystalline solid, exhibiting solubility in water and various organic solvents. The compound's IUPAC name is 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, and it has a molecular weight of approximately 266.77 g/mol with the CAS number 57260-68-1 .
The synthesis of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride can be achieved through several methods:
The reaction typically requires careful monitoring of pH and temperature, as these factors can significantly influence the outcome. The use of solvents such as ethanol or methanol is common, as they provide a conducive environment for the reaction while facilitating product solubility.
The molecular structure of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride consists of a benzimidazole core linked to a piperazine group. The structural formula can be represented as follows:
The compound can participate in various chemical reactions typical of benzimidazole derivatives:
Reactions involving this compound often require specific conditions such as temperature control and inert atmospheres to prevent degradation or unwanted side reactions.
The mechanism of action for 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride primarily involves interactions with biological targets such as receptors or enzymes:
Relevant analyses indicate that this compound exhibits significant biochemical activity, making it a candidate for further research in pharmacology .
The applications of 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride extend across several fields:
Nucleophilic aromatic substitution (SNAr) is the cornerstone synthetic strategy for constructing the benzimidazole-piperazine linkage in 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride. This reaction capitalizes on the electron-deficient character of halogenated benzimidazoles, enabling piperazine attachment at the C2 position. Key advancements include:
Table 1: SNAr Reaction Optimization for Piperazine-Benzimidazole Coupling
Leaving Group (X) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Cl | Acetonitrile | K₂CO₃ | 80 | 18 | 78 |
Br | DMF | K₂CO₃ | 90 | 12 | 82 |
Cl | DCM | Et₃N | 40 | 36 | 65 |
F | DMF | K₂CO₃ | 60 | 6 | 55* |
Note: *Lower yield due to hydrolysis byproducts [5] [8].
Microwave irradiation significantly enhances the synthesis of 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride by accelerating reaction kinetics and improving regioselectivity:
Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis
Parameter | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Reaction Time | 12–36 hours | 0.5–2 hours | 90% reduction |
Yield | 65–78% | 85–92% | 20–25% increase |
Solvent Volume | 15–20 mL/g substrate | 5–8 mL/g substrate | 60% reduction |
Purity (HPLC) | 85–90% | 95–98% | 10% increase |
Energy Consumption | 500–700 kJ/mol | 80–120 kJ/mol | 85% reduction |
Protective group strategies are critical for regioselective N-functionalization of piperazine in complex benzimidazole hybrids:
Table 3: Protective Group Strategies for Piperazine Functionalization
Protecting Group | Coupling Agent | Deprotection Conditions | Overall Yield | Regioselectivity |
---|---|---|---|---|
Boc | - | HCl/dioxane (4M, 1 h) | 89% | >95% |
Cbz | ClCO₂Bn, K₂CO₃ | Pd/C, H₂ (40 psi, 6 h) | 75% | 90% |
Fmoc | Fmoc-Cl, Et₃N | Piperidine/DMF (20%, 2 h) | 70% | 85% |
None | - | Not applicable | <40%* | <60% |
Note: *Low yield due to bis-alkylation and polymerization [2] [5].
Artificial intelligence (AI) accelerates the discovery of 2-(piperazin-1-yl)-1H-benzimidazole derivatives with multitarget pharmacology:
Compound | Target 1 (IC₅₀/KD) | Target 2 (IC₅₀/KD) | Binding Energy (kcal/mol) | Synthetic Complexity |
---|---|---|---|---|
VC3254240* | SOS1 (8 nM) | RAS-GTP (EC₅₀ 2.2 μM) | -7.9 | Moderate |
AI-Hybrid-7e | Urease (2.24 μM) | ADORA2A (1.15 μg/mL) | -8.1 | Low |
AI-Hybrid-5b | Urease (2.0 μM) | PDE4D (ND) | -8.0 | Low |
DualFASMIFRA-29 | HIV (3.45 nM) | - | -7.5 | High |
Note: *VC3254240 = 1-Ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride [2] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7